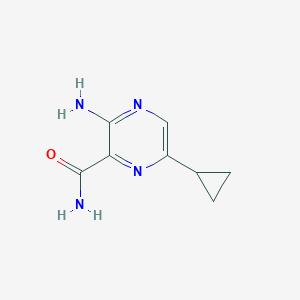
3-Amino-6-cyclopropylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyrazine ring substituted with an amino group at position 3, a cyclopropyl group at position 6, and a carboxamide group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-cyclopropylpyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-6-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-6-cyclopropylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-amino-6-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of enzymes critical for bacterial survival .
Comparación Con Compuestos Similares
3-Aminopyrazine-2-carboxamide: Shares the pyrazine core but lacks the cyclopropyl group.
3-Benzylaminopyrazine-2-carboxamide: Contains a benzyl group instead of a cyclopropyl group.
3-Phenoxypyrazine-2-carboxamide: Features a phenoxy group in place of the cyclopropyl group.
Uniqueness: 3-Amino-6-cyclopropylpyrazine-2-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its antimicrobial properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-amino-6-cyclopropylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H10N4O/c9-7-6(8(10)13)12-5(3-11-7)4-1-2-4/h3-4H,1-2H2,(H2,9,11)(H2,10,13) |
Clave InChI |
SDFXDMBELKOGNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C(=N2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


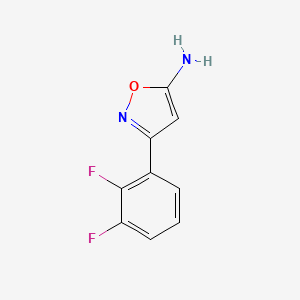
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
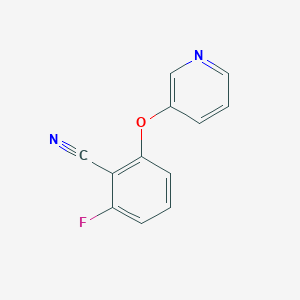

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)

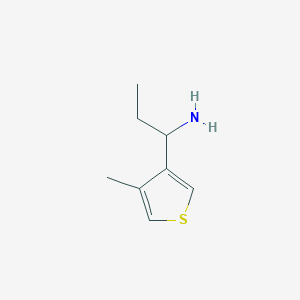
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
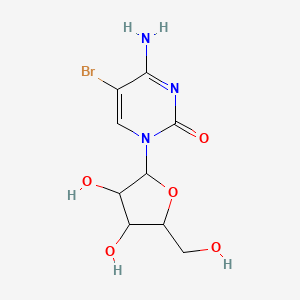
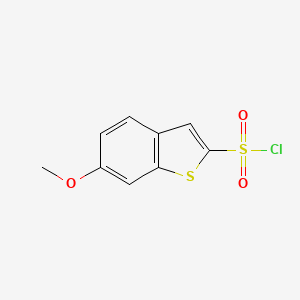
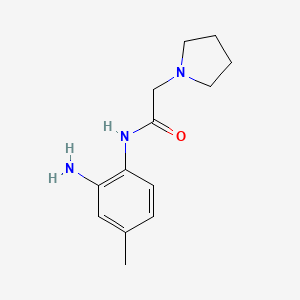
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
